N-methyl-3-(trifluoromethyl)aniline CAS number
N-methyl-3-(trifluoromethyl)aniline CAS number
An In-Depth Technical Guide to N-methyl-3-(trifluoromethyl)aniline
CAS Number: 2026-70-2
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on N-methyl-3-(trifluoromethyl)aniline. It delves into the compound's fundamental properties, synthesis, applications, and safety protocols, providing expert insights grounded in authoritative data.
Introduction and Strategic Importance
N-methyl-3-(trifluoromethyl)aniline, identified by the CAS Number 2026-70-2, is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules.[1][2][3] Its strategic importance in medicinal chemistry and materials science is primarily derived from the presence of the trifluoromethyl (CF₃) group. This group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. The high electronegativity of the fluorine atoms often enhances the metabolic stability, lipophilicity, and binding affinity of a parent molecule, making it a highly desirable moiety in the design of modern pharmaceuticals and agrochemicals.[4][5] This guide provides a detailed overview of this valuable chemical building block.
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application in synthesis. N-methyl-3-(trifluoromethyl)aniline is a liquid at room temperature, and its properties are well-documented across various chemical databases.[3][6]
| Property | Value | Source(s) |
| CAS Number | 2026-70-2 | [1][3] |
| Molecular Formula | C₈H₈F₃N | [1][3][6] |
| Molecular Weight | 175.15 g/mol | [1][3][6] |
| IUPAC Name | N-methyl-3-(trifluoromethyl)aniline | [3] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 198–201 °C | [7] |
| Density | ~1.205 g/cm³ at 25°C | [7] |
| Solubility | Soluble in organic solvents; insoluble in water. | [7] |
Synthesis and Reaction Principles
The synthesis of N-methyl-3-(trifluoromethyl)aniline typically involves the N-methylation of its precursor, 3-(trifluoromethyl)aniline (CAS 98-16-8).[8][9] While various methylation strategies exist, a common conceptual pathway involves reacting the primary amine with a methylating agent. The choice of reagents is critical and is dictated by factors such as yield, selectivity, and process safety.
A generalized synthetic approach involves the reaction of 3-(trifluoromethyl)aniline with a suitable methyl source, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the acid byproduct. An alternative, often preferred in industrial settings for its safety and cost-effectiveness, is reductive amination. This involves reacting 3-(trifluoromethyl)aniline with formaldehyde to form an intermediate imine or aminal, which is then reduced in situ using a reducing agent like sodium borohydride or catalytic hydrogenation to yield the final N-methylated product.
Below is a conceptual workflow illustrating the synthesis from its common precursor.
Caption: Generalized synthesis of N-methyl-3-(trifluoromethyl)aniline.
Applications in Drug Discovery and Development
The true value of N-methyl-3-(trifluoromethyl)aniline lies in its role as a versatile building block for creating high-value downstream products. The trifluoromethyl group is a key pharmacophore in numerous FDA-approved drugs.[10] Its incorporation can significantly alter a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
Key Contributions in Synthesis:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[5]
-
Modified Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the aniline nitrogen, influencing its charge state at physiological pH and its ability to participate in hydrogen bonding and salt formation.
While specific drug syntheses using this exact isomer are often proprietary, it is a key intermediate for compounds in therapeutic areas such as oncology, neurology, and inflammatory diseases.[5][11] For example, related trifluoromethylaniline structures are crucial for synthesizing kinase inhibitors and other targeted therapies.[4]
The logical flow from an intermediate to a final active pharmaceutical ingredient (API) is visualized below.
Caption: Role of an intermediate in the pharmaceutical value chain.
Safety, Handling, and Storage
As with all reactive chemical intermediates, proper handling of N-methyl-3-(trifluoromethyl)aniline is paramount to ensure laboratory safety. The compound is classified as hazardous and requires stringent safety protocols.
Hazard Profile:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[12] Exposure can cause irritation to the skin, eyes, and respiratory system.[13][14]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[12]
-
Flammability: Classified as a combustible liquid.
Recommended Protocols:
| Protocol Type | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [13][15] |
| Handling | Avoid all personal contact, including inhalation.[14] Keep away from heat, sparks, open flames, and strong oxidizing agents.[13] | [13][14] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Some suppliers recommend storing under an inert atmosphere. | [7][13] |
| Spill Response | Evacuate the area. Remove all ignition sources. Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. | [14] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [13] |
Conclusion
N-methyl-3-(trifluoromethyl)aniline (CAS 2026-70-2) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its unique combination of a reactive amine handle and a strategically positioned trifluoromethyl group provides chemists with a powerful building block to construct molecules with enhanced stability, potency, and desirable pharmacokinetic properties. A thorough understanding of its properties, synthesis, and handling is essential for any research and development professional seeking to leverage the advantages of fluorine chemistry.
References
-
N-methyl-3-(trifluoromethyl)aniline - 98%, high purity , CAS No.2026-70-2 - Allschoolabs . Allschoolabs. [Link]
-
N-methyl-3-(trifluoromethyl)aniline | C8H8F3N | CID 2783214 - PubChem . National Center for Biotechnology Information. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]
-
N-Methyl-3-(trifluoromethyl)aniline - Oakwood Chemical . Oakwood Chemical. [Link]
-
3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem . National Center for Biotechnology Information. [Link]
-
3-(Trifluoromethyl)aniline - Wikipedia . Wikipedia. [Link]
-
Development of a bench-scale pharmaceutical synthesis - DORAS . Dublin City University. [Link]
-
High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications . Tuoda (website not specified). [Link]
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI . MDPI. [Link]
-
Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline . International Union of Crystallography. [Link]
-
The Role of 2-Methyl-3-(trifluoromethyl)aniline in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
CAS#:189065-48-3 | N-methyl-N-phenyl-3-(trifluoromethyl)aniline | Chemsrc . Chemsrc. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences . Journal of Biomedical Research & Environmental Sciences. [Link]
- US6333434B1 - Preparation of trifluoromethylanilines - Google Patents.
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . ResearchGate. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. biomall.in [biomall.in]
- 3. N-methyl-3-(trifluoromethyl)aniline | C8H8F3N | CID 2783214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. N-Methyl-3-(trifluoromethyl)aniline [oakwoodchemical.com]
- 7. tuodaindus.com [tuodaindus.com]
- 8. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. echemi.com [echemi.com]
